molecular formula C5H12O2 B1594158 1-Ethoxy-2-methoxyethane CAS No. 5137-45-1

1-Ethoxy-2-methoxyethane

Cat. No. B1594158
CAS RN: 5137-45-1
M. Wt: 104.15 g/mol
InChI Key: CAQYAZNFWDDMIT-UHFFFAOYSA-N
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Description

1-Ethoxy-2-methoxyethane, also known as Ethane, 1-ethoxy-2-methoxy-, is a chemical compound with the formula C5H12O2 .


Molecular Structure Analysis

The molecular structure of 1-Ethoxy-2-methoxyethane consists of a five-carbon chain with two oxygen atoms. The IUPAC Standard InChI is InChI=1S/C5H12O2/c1-3-7-5-4-6-2/h3-5H2,1-2H3 . The molecular weight of this compound is 104.1476 .

Scientific Research Applications

1. Application in Lithium-ion Batteries

1-Ethoxy-2-methoxyethane has been explored as a component in novel silane compounds used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules are capable of dissolving various lithium salts, contributing to improved battery performance and longevity (Amine et al., 2006).

2. Role in Synthesis of Nucleosides

This compound has been utilized in the alkylation of adenosine and other nucleosides, playing a significant role in the synthesis of specific purine nucleosides, which are important in biological processes (Sivets et al., 2005).

3. Involvement in Chemical Reactions

1-Ethoxy-2-methoxyethane is involved in various chemical reactions, such as the addition to diphenylketene, demonstrating its reactivity and potential utility in organic synthesis (Nieuwenhuis & Arens, 2010).

4. Use in Etherification Processes

This chemical has been used in etherification processes, such as the selective synthesis of 2-ethoxy alkanes. It plays a role in the conversion of bioethanol and other alcohols to ethoxy alkanes, which are valuable in various industrial applications (Radhakrishnan et al., 2012).

5. Contribution to Electrochromic Devices

1-Ethoxy-2-methoxyethane is part of a sol–gel polymerisable ionic liquid used in electrochromic devices, showing potential in energy storage and display technologies (Čolović et al., 2012).

6. In Nonlinear Optical Studies

It has been studied for its role in the nonlinear optical properties of certain chalcone derivatives, highlighting its potential in advanced optical and photonic technologies (Mathew et al., 2019).

7. In Catalytic Oxidation Processes

This compound has been studied in the context of catalytic oxidation, specifically in the oxidation of lignin model compounds. Such research underscores its potential application in biomass conversion and renewable energy sources (Cui & Dolphin, 1995).

Future Directions

The future directions of 1-Ethoxy-2-methoxyethane are not clear as it is not a widely studied compound .

properties

IUPAC Name

1-ethoxy-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-3-7-5-4-6-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQYAZNFWDDMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74290-33-8
Record name Poly(oxy-1,2-ethanediyl), α-ethyl-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74290-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40964490
Record name 1-Ethoxy-2-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-2-methoxyethane

CAS RN

5137-45-1, 500005-27-6
Record name 1-Ethoxy-2-methoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5137-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-2-methoxyethane
Source ChemIDplus
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Record name 2,5-Dioxaheptane
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Record name 1-Ethoxy-2-methoxyethane
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Record name 1-ethoxy-2-methoxyethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
Y Sasaki, G Shimazaki, N Nanbu, M Takehara… - ECS …, 2009 - iopscience.iop.org
… This paper investigated the physical and electrolytic properties, and charge-discharge characteristics for secondary lithium batteries of partially fluorinated 1-ethoxy-2-methoxyethane (…
Number of citations: 28 iopscience.iop.org
T Satoh, N Nambu, M Takehara, M Ue… - ECS …, 2013 - iopscience.iop.org
… , relative permittivities, viscosities, and anodic stabilities of TFEME and TFEMEE were higher than those of the corresponding nonfluorinated linear ethers (1-ethoxy-2-methoxyethane (…
Number of citations: 6 iopscience.iop.org
N Nambu, Y Matsushita, M Takehara, Y Sasaki - Electrochemistry, 2016 - jstage.jst.go.jp
… 1,2-Dimethoxyethane (DME, ethylene glycol dimethyl ether), 1ethoxy-2-methoxyethane (EME, ethylene glycol ethyl methyl ether), and 1,2-diethoxyethane (DEE, ethylene glycol diethyl …
Number of citations: 3 www.jstage.jst.go.jp
CM Zammit - 2006 - um.edu.mt
… , but in acetonitrile/methanol results in the formation of the photo-NOCAS (nucleophile-olefin combination, aromatic substitution) product, 1-( 4-cyanophenyl)-1-ethoxy-2-methoxyethane …
Number of citations: 0 www.um.edu.mt
N Nambu, S Suzuki, M Ogasawara - … Society Meeting Abstracts …, 2017 - iopscience.iop.org
… solubility of lithium salts in DEE is much less than that in ethylene glycol dimethyl ether (1,2-dimethoxyethane: DME) and ethylene glycol ethyl methyl ether (1-ethoxy-2-methoxyethane: …
Number of citations: 2 iopscience.iop.org
A Ritter, H Poschenrieder, F Bracher - Zeitschrift für Naturforschung …, 2009 - degruyter.com
… GLC/MS analysis of the organic fraction of one of the reactions revealed that both 1-ethoxy-2-methoxyethane and 1,2-diethoxyethane are formed in the course of the reaction. This …
Number of citations: 4 www.degruyter.com
AT Balaban, LB Kier, N Joshi - Journal of chemical information …, 1992 - ACS Publications
Here we have accummulated the largest data set of halo-alkanes in the open literature that we are aware of (see table in supplementary material). The data is presented as SMILES …
Number of citations: 72 pubs.acs.org
SI Vlasov, EM Kholodkova, AV Ponomarev - High Energy Chemistry, 2018 - Springer
… and 1-ethoxy-2-methoxyethane. However, these compounds are minor products: in the BI mode, the yield of each of these products varied from 0.03 to 0.09 molecule/100 eV, whereas …
Number of citations: 5 link.springer.com
K Kusano, J Suurkuusk, I Wadsö - The Journal of Chemical …, 1973 - Elsevier
Enthalpies of solution in water have been determined calorimetrically at 293.15, 298.15, and 303.15K, at different final concentrations, for a number of alkoxyethanols, ROCH 2 CH 2 OH …
Number of citations: 109 www.sciencedirect.com
AK Baev, AK Baev - Specific Intermolecular Interactions of Organic …, 2012 - Springer
… 1,2-dimethoxyethane, 1,1-dimethoxyethane, 1-ethoxy-2-methoxyethane, and from the ethoxy group in the liquid 1-ethoxy-2-methoxyethane and 1,2-diethoxyethane may be used for the …
Number of citations: 0 link.springer.com

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